molecular formula C14H18ClN3O B1396795 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride CAS No. 1332529-47-1

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride

Cat. No. B1396795
M. Wt: 279.76 g/mol
InChI Key: MLOYAHWCZJOCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research1. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound1.



Synthesis Analysis


The synthesis of 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is not explicitly mentioned in the search results. However, related compounds have been synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Molecular Structure Analysis


The molecular structure analysis of 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is not explicitly mentioned in the search results. However, it is known that this compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound1.



Chemical Reactions Analysis


The chemical reactions involving 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride are not explicitly mentioned in the search results. However, related compounds have been involved in reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Physical And Chemical Properties Analysis


The physical and chemical properties of 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride are not explicitly mentioned in the search results.


Scientific Research Applications

Antioxidant Activity and Parkinson’s Disease Treatment

  • 5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) was designed as a potential dopamine D2 receptor agonist with antioxidant activity, potentially useful in treating Parkinson’s disease. However, it showed no affinity to the dopamine D2 receptor, instead exhibiting potent antioxidant properties. Structural studies were conducted to understand its biological activity (Kaczor et al., 2021).

Serotonin Receptor Ligands for Cognitive Disorders

  • N1-phenylsulphonyl indole derivatives were synthesized as 5-HT6 receptor ligands, leading to a compound with potent in vitro binding affinity, selectivity, and activity in animal models of cognition. These findings indicate potential applications in treating cognitive disorders (Nirogi et al., 2016).

Novel Anti-osteoporotic Agent

  • A study on KW-8232 (a novel anti-osteoporotic agent) evaluated its effects on bone loss in sciatic neurectomized rats. The results showed that KW-8232 effectively prevented bone loss due to immobilization (Uchii et al., 1998).

Sigma Receptor Ligands

  • A series of indole-based compounds were synthesized to investigate their binding to sigma receptors. 1-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole 3b showed high affinity for σ1 receptors, indicating potential applications in cancer treatment (Yarim et al., 2011).

Serotonin 6 (5-HT6) Receptor Antagonist

  • Research on 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a 5-HT6 receptor antagonist highlighted its potential in treating cognitive disorders like Alzheimer's disease. It demonstrated high affinity, selectivity, oral bioavailability, and preclinical efficacy (Nirogi et al., 2017).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

  • The synthesis and evaluation of analogues of U-80493E led to bis(heteroaryl)piperazines (BHAPs), which are significantly more potent as HIV-1 reverse transcriptase inhibitors. This discovery has implications for HIV treatment (Romero et al., 1994).

Safety And Hazards


The safety and hazards associated with 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride are not explicitly mentioned in the search results.


Future Directions


The future directions for the research and application of 1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride are not explicitly mentioned in the search results. However, given its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research1, it is likely that further research will continue to explore its properties and potential uses.


properties

IUPAC Name

(1-methylindol-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYAHWCZJOCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride

CAS RN

1332529-47-1
Record name Methanone, (1-methyl-1H-indol-2-yl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.